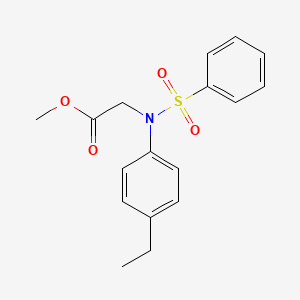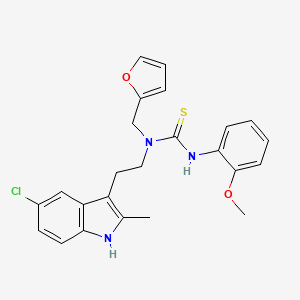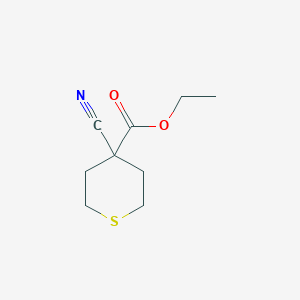![molecular formula C23H22N4O5S2 B2781294 N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 938815-68-0](/img/structure/B2781294.png)
N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of NAPTPC involves several steps, which may vary depending on the specific method employed. Common synthetic routes include condensation reactions, cyclizations, and functional group transformations. Literature studies reveal various methods for synthesizing pyrimidines, and NAPTPC likely follows similar principles .
Molecular Structure Analysis
NAPTPC’s molecular structure consists of a pyrido[1,2-a]thieno[2,3-d]pyrimidine core with an acetyl group at position 2 and a diethylsulfamoyl group at position 5 of the phenyl ring. The presence of nitrogen atoms at positions 1 and 3 in the six-membered ring characterizes pyrimidines .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of thieno[2,3-d]pyrimidine derivatives and related compounds have been extensively studied. These compounds have been synthesized through various chemical reactions, demonstrating their structural versatility and potential for modification. For example, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines has been explored, highlighting their potential antianaphylactic activity, indicating their relevance in the development of allergy medications (Wagner, Vieweg, & Leistner, 1993). Similarly, studies on the synthesis of novel pyrrylthieno[2,3-d]pyrimidines have been reported, showcasing the chemical versatility and potential therapeutic applications of such compounds (Bakhite, Geies, & El-kashef, 2002).
Antimicrobial Activity
Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This research direction is critical for discovering new antimicrobial agents in the fight against resistant bacterial and fungal strains. For instance, new pyridothienopyrimidines and their antimicrobial evaluation indicate the potential of these compounds as novel antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Another study focused on the synthesis and antimicrobial activity of new thienopyrimidine derivatives, further emphasizing the importance of these compounds in developing new therapeutic agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Potential in Drug Development
The structural complexity and functional diversity of thieno[2,3-d]pyrimidine derivatives make them promising candidates for drug development. Research has focused not only on their synthesis and antimicrobial activities but also on exploring their potential in treating various diseases, including cancer and inflammatory conditions. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds in oncology and inflammation (Rahmouni et al., 2016).
Wirkmechanismus
Although not directly stated for NAPTPC, pyrimidines can exhibit anti-inflammatory effects. They may inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes. These interactions contribute to their anti-inflammatory properties .
Eigenschaften
IUPAC Name |
N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-4-26(5-2)34(31,32)15-9-10-16(14(3)28)18(12-15)24-21(29)19-13-17-22(33-19)25-20-8-6-7-11-27(20)23(17)30/h6-13H,4-5H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYAUBSGMLNLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)C)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2781212.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2781215.png)
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)








![N-Methyl-N-[2-oxo-2-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2781232.png)
![8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781233.png)